Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that features a bromomethyl group attached to a tetrahydropyrimidine ring
Scientific Research Applications
Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
Target of Action
Bromomethyl compounds are generally known to be useful building blocks in a wide array of chemical transformations .
Mode of Action
The compound’s mode of action is likely to involve the bromomethyl group. This group can participate in various reactions, such as the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The bromomethyl group can be transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
Bromomethyl compounds are known to participate in a variety of chemical transformations, potentially affecting multiple biochemical pathways .
Result of Action
The compound’s bromomethyl group is likely to interact with other molecules in a variety of ways, leading to various potential outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions. The reaction is often initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a suitable solvent like carbon tetrachloride (CCl4) .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of more environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry .
Properties
IUPAC Name |
ethyl 6-(bromomethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3/c1-2-14-7(12)5-4-10-8(13)11-6(5)3-9/h2-4H2,1H3,(H2,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSPAPSTDLJWOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406983 |
Source
|
Record name | Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14903-94-7 |
Source
|
Record name | Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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